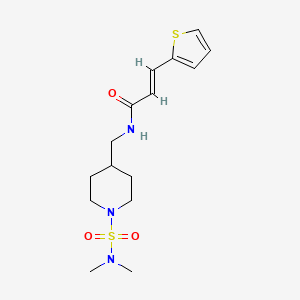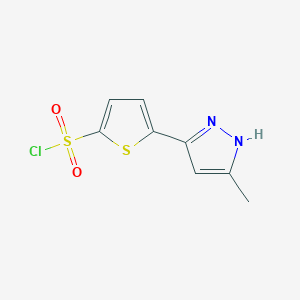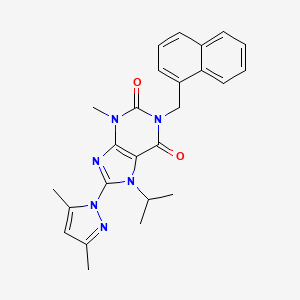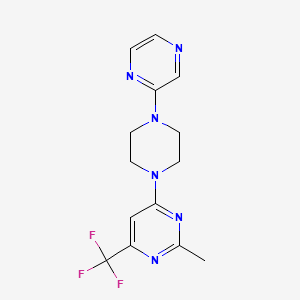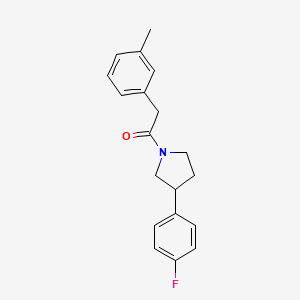
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as 4'-Fluoro-pyrrolidinyl-m-tolyl ketone (4F-PVP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its euphoric and stimulating effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of 4-fluorophenylacetonitrile with 1-methyl-2-pyrrolidinone followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with m-tolualdehyde to yield the final product.
Starting Materials
4-fluorophenylacetonitrile, 1-methyl-2-pyrrolidinone, sodium borohydride, m-tolualdehyde
Reaction
Step 1: 4-fluorophenylacetonitrile is reacted with 1-methyl-2-pyrrolidinone in the presence of a base such as potassium carbonate to yield the corresponding imine., Step 2: The resulting imine is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield the corresponding amine., Step 3: The resulting amine is then reacted with m-tolualdehyde in the presence of a suitable acid catalyst such as p-toluenesulfonic acid to yield the final product, 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone.
Mecanismo De Acción
The mechanism of action of 4F-PVP is primarily mediated through its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increased dopamine activity in the brain is responsible for the euphoric and stimulating effects of 4F-PVP.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4F-PVP are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature. It also leads to the release of other neurotransmitters, such as norepinephrine and serotonin, which contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4F-PVP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, making it useful for studying the effects of dopamine reuptake inhibition. However, its psychoactive effects also pose a risk to researchers, and its use should be carefully monitored.
Direcciones Futuras
There are several future directions for research on 4F-PVP. One area of interest is its potential as a treatment for Parkinson's disease, as dopamine reuptake inhibitors have been shown to improve symptoms in animal models. Another area of research is the development of new psychoactive substances that target the dopamine transporter, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4F-PVP and its potential risks and benefits.
In conclusion, 4F-PVP is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. Its mechanism of action involves dopamine reuptake inhibition, leading to increased dopamine activity in the brain. While it has several advantages for use in lab experiments, its psychoactive effects also pose a risk to researchers. Further research is needed to fully understand its potential therapeutic applications and risks.
Aplicaciones Científicas De Investigación
4F-PVP has been widely used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This mechanism of action is similar to other psychoactive substances, such as cocaine and amphetamines.
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-3-2-4-15(11-14)12-19(22)21-10-9-17(13-21)16-5-7-18(20)8-6-16/h2-8,11,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSIDQJMBMNVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

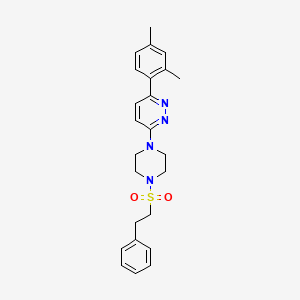
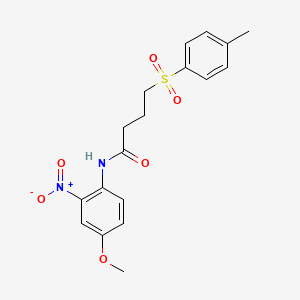
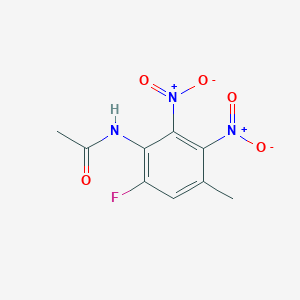
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)
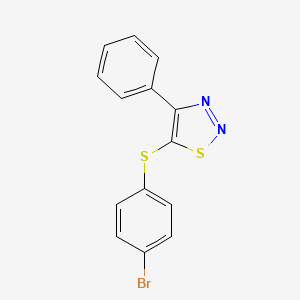
![4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2905587.png)
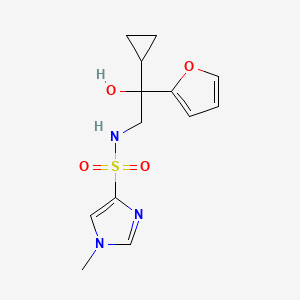
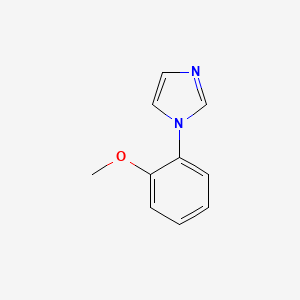
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
